5,7-Dihydroxy-2-isopropylchromone
Overview
Description
5,7-Dihydroxy-2-isopropylchromone: is a naturally occurring flavonoid compound found in various plants, including the herbs of Agrimonia pilosa . It has a molecular formula of C₁₂H₁₂O₄ and a molecular weight of 220.2 g/mol . This compound is known for its potential biological activities, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5,7-Dihydroxy-2-isopropylchromone involves the reaction of 1-(2,4,6-trihydroxyphenyl)ethan-1-one with sodium isobutyrate in the presence of isobutyric anhydride. The reaction is carried out at 180°C for 40 minutes in a microwave reactor . The reaction mixture is then poured into water, extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, and dried .
Industrial Production Methods: The industrial production of this compound typically involves the extraction from natural sources, such as the herbs of Agrimonia pilosa . The compound is then purified using various chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-2-isopropylchromone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
Chemistry: 5,7-Dihydroxy-2-isopropylchromone is used as a reference standard in various analytical techniques, including HPLC and NMR . It is also employed in the synthesis of other flavonoid derivatives .
Biology: In biological research, this compound has been studied for its neuroprotective effects in corticosterone-induced PC12 cell injury models . It has also shown anti-inflammatory activity in lipopolysaccharide-induced RAW 264.7 cells .
Medicine: The compound’s potential therapeutic effects include anti-inflammatory, antioxidant, and neuroprotective activities . It is being investigated for its role in treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the formulation of various health supplements and cosmetic products due to its antioxidant properties .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-isopropylchromone involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide-induced RAW 264.7 cells . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
- 5,7-Dihydroxy-2-methylchromone
- 6-β-C-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone
- 8-β-C-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone
- 6-β-C-(2′-galloylglucopyranosyl)-5,7-dihydroxy-2-isopropylchromone
- 8-β-C-(2′-galloylglucopyranosyl)-5,7-dihydroxy-2-isopropylchromone
Comparison: 5,7-Dihydroxy-2-isopropylchromone is unique due to its specific isopropyl substitution at the 2-position, which may contribute to its distinct biological activities compared to other similar compounds . The presence of hydroxyl groups at the 5 and 7 positions also enhances its antioxidant properties .
Properties
IUPAC Name |
5,7-dihydroxy-2-propan-2-ylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6(2)10-5-9(15)12-8(14)3-7(13)4-11(12)16-10/h3-6,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFBRVLVWZEEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C=C(C=C2O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main finding of the research regarding the biological activity of 5,7-Dihydroxy-2-isopropylchromone?
A1: While the research article mentions the isolation of this compound (also known as 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) from Hypericum seniawinii, it does not specifically investigate or report any findings regarding the biological activity of this compound. [] The focus of the study was on the isolation and characterization of new benzophenone glycosides and the evaluation of all isolated compounds for their neuroprotective and anti-inflammatory activities.
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